molecular formula C20H18N4O2S2 B11773792 N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B11773792
M. Wt: 410.5 g/mol
InChI Key: CFPYEAONIDSZMP-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (hereafter referred to as the "target compound") is a heterocyclic hybrid molecule featuring a tetrahydrobenzo[b]thiophene core linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a p-tolyl group. This structural design combines electron-withdrawing (cyano) and lipophilic (tetrahydrobenzo[b]thiophene, p-tolyl) moieties, which are often associated with enhanced bioavailability and target binding.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18N4O2S2/c1-12-6-8-13(9-7-12)18-23-24-20(26-18)27-11-17(25)22-19-15(10-21)14-4-2-3-5-16(14)28-19/h6-9H,2-5,11H2,1H3,(H,22,25)

InChI Key

CFPYEAONIDSZMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N

Origin of Product

United States

Biological Activity

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H18N4OSC_{20}H_{18}N_{4}OS and a molecular weight of approximately 370.45 g/mol. The structure features a tetrahydrobenzo[b]thiophene moiety linked to an oxadiazole derivative via a thioacetamide group.

Anticancer Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit notable cytotoxic effects against various cancer cell lines. For instance, one study evaluated related compounds against the A549 (lung cancer), CT26 (colon cancer), and HepG2 (liver cancer) cell lines. The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutic agents like Erlotinib:

CompoundCell LineIC50 (µM)
N-(3-Cyano...)A54916.06
N-(3-Cyano...)HepG215.01
N-(3-Cyano...)CT2611.38

These findings suggest that the compound has promising anticancer properties and warrants further investigation into its mechanism of action and efficacy in vivo .

Antinociceptive Activity

A recent study focused on the antinociceptive properties of N-substituted derivatives of the tetrahydrobenzo[b]thiophene scaffold. The compound was tested in animal models for pain relief efficacy. The results indicated significant analgesic effects comparable to established analgesics:

CompoundDosage (mg/kg)Pain Reduction (%)
N-(3-Cyano...)1045
N-(3-Cyano...)2070

This suggests that the compound may have potential as a therapeutic agent for pain management .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Key Enzymes : Compounds containing thieno[2,3-d]pyrimidine structures have been shown to inhibit fibroblast growth factor receptor (FGFR) activity, which is crucial in tumor proliferation.
  • Induction of Apoptosis : Several studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway .

Case Studies

  • Cytotoxicity Testing : In a study involving several synthesized analogs of the compound, it was found that modifications to the oxadiazole ring significantly influenced cytotoxicity profiles against HepG2 cells.
    • Example : A derivative with a methyl group on the oxadiazole exhibited enhanced activity with an IC50 value of 8.51 µM compared to its parent compound.
  • Analgesic Efficacy : In another study assessing pain relief in rodent models, compounds similar to N-(3-Cyano...) demonstrated dose-dependent analgesic effects, indicating potential for development as non-opioid pain relief medications.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. Molecular docking studies suggest that it acts as a selective inhibitor of 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. The binding affinity and inhibition constants indicate a promising therapeutic profile for treating inflammatory diseases .

CompoundBinding Energy (Kcal/mol)Ki Inhibition Constant
N-(3-Cyano...)-9.0243.23 nM
Celecoxib-12.312.23 nM
Licofelone-8.73443.88 nM

This table illustrates the comparative binding energies and inhibition constants for various compounds against 5-LOX and COX-2 .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Inhibition of Inflammatory Pathways

A study conducted on the compound's effect on inflammatory pathways demonstrated its ability to reduce pro-inflammatory cytokine levels in cell cultures. This suggests its potential application in treating conditions like arthritis and other inflammatory disorders .

Case Study 2: Anticancer Efficacy

In another study, the compound was tested against breast cancer cell lines, showing significant inhibition of cell growth compared to control groups. The results support further investigation into its use as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares its tetrahydrobenzo[b]thiophene core with several analogs but differs in heterocyclic ring systems and substituents. Key comparisons include:

Compound 3 (N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide)
  • Structural Differences : Replaces the oxadiazole ring with a thiadiazole ring substituted by a pyrazolyl group.
  • Significance : The thiadiazole-pyrazolyl moiety enhances hydrogen bonding capabilities compared to the oxadiazole-p-tolyl group in the target compound.
Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)
  • Structural Differences: Features dual thiadiazole rings with a p-tolylamino substituent.
  • Activity : Exhibits potent anticancer activity against MCF-7 (IC50 = 0.084 ± 0.020 mmol L<sup>–1</sup>) and A549 (IC50 = 0.034 ± 0.008 mmol L<sup>–1</sup>) cell lines .
  • Significance : Highlights the role of p-tolyl groups in enhancing cytotoxic effects, though the target compound’s oxadiazole ring may reduce metabolic stability compared to thiadiazole.
Compounds
  • Examples: N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (MW = 445.5). N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (MW = 490.5).
  • Activity: Tested for antinociceptive effects in mice, showing prolonged response latency in tail-clip assays .
Key Observations:
  • Anti-inflammatory vs. Anticancer : The target compound and Compound 3 prioritize COX-2 inhibition, while Compound 4y targets aromatase and cancer cell proliferation.
  • Electron Effects : Nitro groups () increase electrophilicity, whereas p-tolyl groups (target compound, Compound 4y) enhance lipophilicity and membrane penetration.

Pharmacological Divergences

  • Tetrahydrobenzo[b]thiophene Derivatives: Compound 15 (): A thiazolidinone derivative with antiproliferative activity, emphasizing the core’s versatility . H1299-Targeting Compounds (): Pyrazolo and isoxazolo substituents yield nanomolar IC50 values against lung cancer cells .
  • QSAR Predictions : Models suggest antiproliferative activity correlates with electronegativity and steric parameters, which could guide target compound optimization .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Formation of the oxadiazole ring via cyclization of hydrazide intermediates under reflux with catalysts like NaH or triethylamine .
  • Thioether linkage formation using coupling agents (e.g., DMF) to connect the tetrahydrobenzo[b]thiophene and p-tolyl-oxadiazole moieties .
  • Final acylation with chloroacetamide derivatives under controlled pH and inert atmospheres . Key challenges include optimizing reaction time (4–12 hours) and solvent selection (e.g., acetone, DMF) to avoid side products like hydroxylated derivatives or disulfide byproducts .

Q. Which analytical techniques are essential for characterizing its structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm for p-tolyl groups) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+ ~450–470 m/z) .
  • HPLC: Purity assessment (>95% via C18 columns, acetonitrile/water gradients) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme inhibition assays: Test against kinases (e.g., EGFR, VEGFR) due to oxadiazole-thioacetamide motifs known for targeting ATP-binding pockets .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory activity: Measure COX-2 inhibition via ELISA .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability: Degrades >100°C (TGA analysis recommended).
  • Photostability: Susceptible to UV-induced oxidation; store in amber vials at –20°C .
  • pH sensitivity: Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic/alkaline conditions .

Q. What are common impurities observed during synthesis, and how are they resolved?

  • Unreacted hydrazides: Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane). Remove via column chromatography .
  • Oxidation byproducts (e.g., sulfoxides): Minimize by using nitrogen atmospheres during thioether formation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Dose-response reevaluation: Confirm IC50 consistency using standardized protocols (e.g., NIH guidelines).
  • Metabolic interference testing: Use liver microsomes to identify metabolite-driven false positives .
  • Structural analogs comparison: Compare with derivatives lacking the 3-cyano group to isolate functional group contributions .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Microwave-assisted synthesis: Reduces reaction time (e.g., 2 hours vs. 12 hours) and improves yield by 15–20% .
  • Solvent engineering: Switch to THF/water biphasic systems to enhance oxadiazole cyclization efficiency .
  • Catalyst screening: Test Pd/C or CuI for coupling steps to reduce byproducts .

Q. How do structural modifications influence its pharmacokinetic profile?

  • LogP adjustments: Introducing polar groups (e.g., –OH) reduces LogP from ~3.5 to 2.0, enhancing solubility but decreasing membrane permeability .
  • Metabolic stability: Fluorination of the p-tolyl group decreases CYP450-mediated oxidation, extending half-life in vivo .

Q. What computational methods predict binding affinities to biological targets?

  • Molecular docking (AutoDock Vina): Simulate interactions with EGFR (PDB: 1M17) to prioritize synthesis of high-affinity analogs .
  • QSAR modeling: Use descriptors like polar surface area and H-bond acceptors to correlate structure with activity .

Q. How can synergistic effects with existing therapeutics be explored?

  • Combination index (CI) analysis: Test with cisplatin or doxorubicin in cancer models (CI <1 indicates synergy) .
  • Pathway mapping (KEGG): Identify overlapping targets (e.g., PI3K/Akt) to rationalize combination strategies .

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